Sulfamide

Description

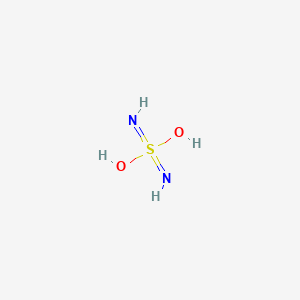

Structure

3D Structure

Properties

IUPAC Name |

sulfamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4N2O2S/c1-5(2,3)4/h(H4,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVBFHJWHLNUMCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NS(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064885 | |

| Record name | Sulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7803-58-9 | |

| Record name | Sulfamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7803-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007803589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphuric diamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS7TZW634V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Synthesis of Novel Sulfamide Derivatives: A Technical Guide for Drug Discovery Professionals

An in-depth exploration of modern synthetic strategies, experimental protocols, and the biological significance of sulfamide derivatives in medicinal chemistry.

The this compound moiety, R¹R²NSO₂NR³R⁴, is a cornerstone in contemporary drug design and development. Its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, its metabolic stability, and its role as a bioisostere for other functional groups like amides and sulfonamides, have cemented its importance in the creation of novel therapeutics.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of novel this compound derivatives, detailing key experimental methodologies, presenting quantitative data for comparative analysis, and visualizing complex biological and experimental workflows.

I. Synthetic Methodologies: A Diverse Toolkit for this compound Construction

The synthesis of sulfamides has evolved significantly from classical methods to more sophisticated and efficient strategies, enabling the creation of diverse molecular architectures.[3][4] The choice of synthetic route is often dictated by the desired substitution pattern, functional group tolerance, and scalability.

Classical Approach: Reaction of Amines with Sulfamoyl Chlorides

The most traditional and widely employed method for synthesizing sulfamides involves the reaction of a primary or secondary amine with a sulfamoyl chloride (R¹R²NSO₂Cl).[5][6] This approach allows for the controlled and sequential introduction of different substituents on the nitrogen atoms, making it a versatile tool for generating libraries of unsymmetrical sulfamides.[5]

Key Features:

-

Versatility: Applicable to a wide range of primary and secondary amines.

-

Stepwise Control: Enables the synthesis of unsymmetrical sulfamides.

-

Availability of Starting Materials: Many sulfamoyl chlorides are commercially available or can be readily prepared.

Modern Strategies: Expanding the Synthetic Landscape

Recent years have witnessed the emergence of innovative methods that address the limitations of classical approaches, such as the handling of unstable sulfonyl chlorides.[6][7] These modern strategies offer milder reaction conditions, broader substrate scope, and improved efficiency.

-

One-Pot Syntheses from Sulfamic Acids: This method relies on the activation of sulfamic acid salts with reagents like triphenylphosphine (B44618) ditriflate, followed by trapping with a nucleophilic amine.[3]

-

Use of Sulfur Dioxide Surrogates: Reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) serve as a safe and efficient source of SO₂ for the synthesis of sulfonyl-containing compounds.[3][4]

-

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed C-N cross-coupling reactions have been developed for the N-arylation of sulfamides, complementing traditional methods.[3][4]

-

Photocatalytic Approaches: Metal-free photocatalysis provides a novel avenue to access sulfonyl radical intermediates from pharmaceutically relevant sulfonamides, allowing for their functionalization with various alkene fragments.[3]

-

Electrochemical Synthesis: An environmentally benign approach that enables the oxidative coupling of thiols and amines to form sulfonamides, driven entirely by electricity without the need for sacrificial reagents.[8]

II. Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the successful synthesis of novel this compound derivatives. The following sections provide step-by-step methodologies for key synthetic transformations.

Protocol 1: Synthesis of N,N-Disubstituted Sulfamoyl Chlorides

This protocol outlines the preparation of an N,N-disubstituted sulfamoyl chloride from a secondary amine and sulfuryl chloride (SO₂Cl₂).[5]

Materials:

-

Secondary amine (e.g., diethylamine, morpholine)

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous dichloromethane (B109758) (DCM)

Procedure:

-

Dissolve the secondary amine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) or pyridine (1.1 eq) to the cooled solution.

-

Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the triethylammonium (B8662869) chloride or pyridinium (B92312) chloride salt.

-

Wash the filtrate with cold water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude N,N-disubstituted sulfamoyl chloride. The crude product can be used directly in the next step or purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of Unsymmetrical Sulfamides

This protocol describes the reaction of a primary or secondary amine with a pre-formed N,N-disubstituted sulfamoyl chloride to yield an unsymmetrical this compound.[5]

Materials:

-

Primary or secondary amine

-

N,N-disubstituted sulfamoyl chloride

-

Anhydrous solvent (e.g., DCM, THF, acetonitrile)

-

Triethylamine or pyridine

Procedure:

-

Dissolve the primary or secondary amine (1.0 eq) in an anhydrous solvent under an inert atmosphere.

-

Add triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of the N,N-disubstituted sulfamoyl chloride (1.1 eq) in the same anhydrous solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench the reaction with water.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude sulfonamide.

-

Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization.

III. Data Presentation: Quantitative Analysis of this compound Synthesis

The following tables summarize quantitative data from various synthetic protocols, allowing for easy comparison of reaction efficiencies.

Table 1: Comparison of Synthetic Protocols for Sulfonamide Derivatives [7]

| Method | Starting Materials | Reagents and Conditions | Advantages | Disadvantages |

| Classical Synthesis | Amine/Aniline, Sulfonyl chloride | Base (e.g., pyridine), solvent (e.g., DCM), room temperature | Well-established, wide substrate scope | Sulfonyl chlorides can be unstable |

| One-Pot Synthesis from Acids | Aromatic carboxylic acid, Amine | Copper catalyst, LiBF₄, SO₂ source, then amine | Avoids pre-functionalization, good for analogue synthesis | Requires specific catalyst system |

| Electrochemical Synthesis | Amine, Thiol | Me₄NBF₄, CH₃CN/HCl, Carbon anode/Iron cathode | Mild conditions, environmentally friendly | Requires specialized equipment |

Table 2: Yields for the Synthesis of Various Sulfonamides from Sulfamoyl Chlorides and Amines [5]

| Sulfamoyl Chloride | Amine | Solvent | Base | Yield (%) |

| N,N-Diethylsulfamoyl chloride | Aniline | DCM | Pyridine | 85 |

| N-Morpholinosulfamoyl chloride | Benzylamine | THF | Triethylamine | 92 |

| N,N-Dimethylsulfamoyl chloride | 4-Fluoroaniline | Acetonitrile | Pyridine | 78 |

| N-Piperidinylsulfamoyl chloride | Cyclohexylamine | DCM | Triethylamine | 88 |

IV. Visualizing Complexity: Workflows and Signaling Pathways

Diagrams are powerful tools for understanding complex experimental procedures and biological interactions. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.

Experimental Workflow: Two-Step Synthesis of N-(3-aminophenyl)this compound

This workflow illustrates the synthesis of N-(3-aminophenyl)this compound starting from 3-nitroaniline.

Caption: Workflow for the two-step synthesis of N-(3-aminophenyl)this compound.

Signaling Pathway: Inhibition of Carbonic Anhydrase

Sulfonamide derivatives are well-known inhibitors of carbonic anhydrase, an enzyme involved in various physiological processes. This diagram illustrates the inhibitory action.

Caption: Mechanism of carbonic anhydrase inhibition by sulfonamide derivatives.

V. Conclusion

The field of this compound synthesis is dynamic and continually evolving, offering a rich platform for the discovery of novel therapeutic agents. The diverse array of synthetic methodologies, from classical to modern catalytic approaches, provides medicinal chemists with the tools to construct complex and functionally rich this compound derivatives. A thorough understanding of the detailed experimental protocols and the ability to analyze quantitative data are essential for the efficient and successful development of these important compounds. As research continues to uncover the vast biological potential of sulfamides, their role in addressing a wide range of diseases is set to expand, making the mastery of their synthesis a critical skill for professionals in drug discovery.

References

- 1. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The role of this compound derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. thieme-connect.com [thieme-connect.com]

- 5. benchchem.com [benchchem.com]

- 6. frontiersrj.com [frontiersrj.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

The Multifaceted Biological Activities of Sulfamide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfamide-containing compounds represent a versatile class of molecules with a broad spectrum of biological activities, holding significant promise in the field of drug discovery and development. This technical guide provides an in-depth exploration of the diverse pharmacological roles of this compound derivatives, including their applications as anticancer, antimicrobial, and enzyme inhibitory agents. Detailed experimental methodologies for key biological assays are provided, alongside a compilation of quantitative activity data to facilitate comparative analysis. Furthermore, this guide utilizes visualizations of critical signaling pathways and experimental workflows to offer a clear and comprehensive understanding of the mechanisms of action and evaluation processes for this important class of compounds.

Introduction to this compound Compounds

The this compound functional group, characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms (R¹R²N-SO₂-NR³R⁴), is a key pharmacophore in a variety of therapeutically active agents.[1] Unlike the closely related sulfonamide group (R-SO₂-NR¹R²), the presence of two nitrogen atoms directly attached to the sulfonyl moiety imparts distinct chemical and biological properties to this compound derivatives. This structural feature allows for diverse substitution patterns, enabling the fine-tuning of physicochemical properties and biological targets. The exploration of this compound chemistry has led to the discovery of potent and selective inhibitors for a range of enzymes and has demonstrated significant potential in combating various diseases.[2]

Anticancer Activity of this compound Compounds

This compound derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines.[3] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.[4]

Mechanism of Action

2.1.1. Inhibition of Carbonic Anhydrases

Certain this compound-containing compounds are potent inhibitors of carbonic anhydrases (CAs), enzymes that are overexpressed in many types of tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and metastasis.[5][6] By inhibiting CAs, these sulfamides can disrupt pH regulation in cancer cells, leading to apoptosis.[4]

2.1.2. Modulation of Apoptotic Pathways

Several this compound derivatives have been shown to induce apoptosis in cancer cells by targeting key proteins in the apoptotic signaling cascade. This includes the modulation of the Bcl-2 family of proteins, which are critical regulators of programmed cell death.[7][8] Some compounds have been observed to downregulate the anti-apoptotic protein Bcl-2 while upregulating pro-apoptotic proteins like Bax, thereby shifting the cellular balance towards apoptosis.[9]

2.1.3. Kinase Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature of many cancers.[10] Sulfonamide and this compound derivatives have been developed as inhibitors of this pathway, demonstrating the potential to halt cancer progression.[11]

Signaling Pathway: PI3K/Akt/mTOR Pathway Inhibition by this compound Compounds

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by this compound compounds.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of selected this compound and sulfonamide derivatives against various cancer cell lines, presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (half-maximal growth inhibition) values.

| Compound ID | Cancer Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| 8b (2,5-Dichlorothiophene-3-sulfonamide) | HeLa | 7.2 ± 1.12 | [11] |

| MDA-MB-231 | 4.62 ± 0.13 | [11] | |

| MCF-7 | 7.13 ± 0.13 | [11] | |

| 8a (N-ethyl toluene-4-sulphonamide) | HeLa | 10.91 - 19.22 | [3] |

| MCF-7 | 10.91 - 19.22 | [3] | |

| MDA-MB-231 | 10.91 - 19.22 | [3] | |

| 3e | MDA-MB-231 | 16.98 | [7] |

| 6b | MDA-MB-231 | 17.33 | [7] |

| 30 | HepG-2 | 10.45 ± 0.13 | [9] |

| MCF-7 | 20.31 ± 0.66 | [9] | |

| 31 | HepG-2 | 8.39 ± 0.20 | [9] |

| MCF-7 | 21.15 ± 2.45 | [9] | |

| 32 | UO-31 | 1.06 - 8.92 | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[12][13][14][15]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, MDA-MB-231)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test this compound compounds

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test this compound compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include vehicle-treated (e.g., DMSO) and untreated control wells.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow: MTT Assay

Caption: A generalized workflow for determining the cytotoxicity of this compound compounds using the MTT assay.

Antimicrobial Activity of this compound Compounds

This compound derivatives have demonstrated activity against a range of microbial pathogens, including both Gram-positive and Gram-negative bacteria.[16][17][18] Their mechanism of action often mirrors that of the well-established sulfonamide antibiotics, but the unique structural properties of sulfamides offer opportunities for developing novel antimicrobial agents with improved efficacy or different resistance profiles.

Mechanism of Action

The primary antibacterial mechanism of sulfonamides involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. Folic acid is a vital precursor for the synthesis of nucleotides and certain amino acids. By blocking this pathway, sulfonamides and related compounds inhibit bacterial growth and replication.[19] While this is a well-established mechanism for sulfonamides, it is a probable mode of action for many antibacterial sulfamides as well.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy of this compound and sulfonamide derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 22 | Escherichia coli | 12.5 | [20] |

| Compound 6 | Escherichia coli | 25 | [20] |

| Compound 7 | Escherichia coli | 25 | [20] |

| Compound 12 | Escherichia coli | 50 | [20] |

| Compound 14 | Escherichia coli | 50 | [20] |

| Compound 1 | Escherichia coli | 100 | [20] |

| Compound 11 | Escherichia coli | 100 | [20] |

| Compound 2 | Staphylococcus aureus | 1.8 | [20] |

| Compound I | Staphylococcus aureus | 32 | [18] |

| Compound II | Staphylococcus aureus | 64 | [18] |

| Compound III | Staphylococcus aureus | 128 | [18] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16]

Materials:

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Test this compound compounds

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Preparation: Dissolve the test this compound compounds in DMSO to create a stock solution. Prepare serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well remains clear).

Enzyme Inhibition by this compound Compounds

The this compound moiety is a versatile scaffold for the design of potent and selective enzyme inhibitors, targeting a wide range of enzymes implicated in various diseases.[21]

Carbonic Anhydrase Inhibition

As mentioned in the anticancer section, sulfamides are effective inhibitors of carbonic anhydrases.[22] The this compound group can coordinate to the zinc ion in the active site of the enzyme, disrupting its catalytic activity.[23]

4.1.1. Quantitative Carbonic Anhydrase Inhibition Data

The inhibitory potency of this compound and sulfonamide derivatives against various carbonic anhydrase isoforms is typically expressed as the inhibition constant (Kᵢ) or IC₅₀.

| Compound ID | CA Isoform | Kᵢ (nM) | IC₅₀ (µM) | Reference |

| 10d | hCA I | 6.2 | - | [23] |

| 5e | hCA I | 71.4 | - | [23] |

| 15 | hCA II | 3.3 | - | [23] |

| AAZ | hCA II | 12.1 | - | [23] |

| 1e | CA II | - | 5.69 | [5] |

| 2b | CA II | - | 3.96 | [5] |

| 3a | CA II | - | 2.02 | [5] |

| 3b | CA II | - | 2.92 | [5] |

| AAZ | CA II | - | 5.86 | [5] |

| 4 | hCA XII | 91 | - | [24] |

| 7 | hCA IX | 137 | - | [24] |

AAZ = Acetazolamide (a standard CA inhibitor)

4.1.2. Experimental Protocol: Stopped-Flow CO₂ Hydration Assay

The stopped-flow technique is a rapid kinetic method used to measure the inhibition of carbonic anhydrase by monitoring the enzyme-catalyzed hydration of CO₂.[23][25][26][27][28]

Materials:

-

Purified carbonic anhydrase isoenzyme

-

Test this compound compounds

-

CO₂-saturated water

-

Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol (B47542) red)

-

Stopped-flow spectrophotometer

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, the test inhibitor at various concentrations, and the CO₂-saturated substrate.

-

Kinetic Measurement: In the stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated solution.

-

Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the hydration of CO₂ causes a pH shift.

-

Data Analysis: Determine the initial rates of the enzymatic reaction at different inhibitor concentrations. The inhibition constant (Kᵢ) can be calculated by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).[29][30][31][32]

HIV-1 Protease Inhibition

Cyclic sulfamides have been designed and synthesized as potent inhibitors of HIV-1 protease, an enzyme crucial for the replication of the human immunodeficiency virus.[21][33][34][35] These inhibitors are designed to mimic the transition state of the natural substrate of the protease, thereby blocking its activity.

4.2.1. Quantitative HIV-1 Protease Inhibition Data

| Compound ID | Enzyme | Kᵢ (µM) | Reference |

| Unnamed Cyclic this compound | HIV-1 Protease | 0.53 | [33] |

Other Enzyme Targets

The versatility of the this compound scaffold has led to the development of inhibitors for other enzyme classes, including kinases involved in cell signaling and other proteases.

Synthesis of this compound Compounds

A variety of synthetic methods have been developed for the preparation of this compound derivatives. A common approach involves the reaction of an amine with a sulfamoyl chloride. Alternatively, N-aryl sulfamides can be synthesized from nitroarenes or via copper-catalyzed coupling of sulfamoyl azides with arylboronic acids.[16][17][36][37]

Logical Relationship: General Synthesis of N-Aryl Sulfamides

Caption: A simplified representation of a copper-catalyzed synthesis of N-aryl sulfamides.

Conclusion

This compound compounds constitute a valuable and versatile class of biologically active molecules with significant therapeutic potential. Their diverse mechanisms of action against cancer, microbial infections, and various enzymes underscore their importance in medicinal chemistry. The detailed experimental protocols and compiled quantitative data in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating further exploration and optimization of this compound-based therapeutics. The continued investigation into the structure-activity relationships and biological targets of this compound derivatives is poised to yield novel and effective treatments for a wide range of diseases.

References

- 1. Sulfonamide derivatives as multi-target agents for complex diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ingentaconnect.com [ingentaconnect.com]

- 5. Inhibition of carbonic anhydrase II by sulfonamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. Development of sulfonamide AKT PH domain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchhub.com [researchhub.com]

- 13. texaschildrens.org [texaschildrens.org]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]

- 17. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. [PDF] The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. | Semantic Scholar [semanticscholar.org]

- 27. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity [mdpi.com]

- 28. benchchem.com [benchchem.com]

- 29. bio.libretexts.org [bio.libretexts.org]

- 30. Theoretical assessment of a new experimental protocol for determining kinetic values describing mechanism (time)-based enzyme inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. protocols.io [protocols.io]

- 32. Cyclic this compound HIV-1 protease inhibitors, with sidechains spanning from P2/P2' to P1/P1' - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Resistance profiles of cyclic and linear inhibitors of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]

- 35. tandfonline.com [tandfonline.com]

- 36. researchgate.net [researchgate.net]

- 37. Recent advances in the synthesis of N -acyl sulfonamides - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05157F [pubs.rsc.org]

A Technical Guide to the Bacterial Mechanism of Action of Sulfonamides

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the molecular mechanisms by which sulfamide antibiotics inhibit bacterial growth. It details the specific enzymatic target, the metabolic pathway affected, mechanisms of bacterial resistance, and synergistic interactions with other drugs. Furthermore, it includes quantitative data on enzyme inhibition and antibacterial activity, alongside detailed protocols for key experimental assays.

Core Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides are synthetic antimicrobial agents that function as bacteriostatic drugs, meaning they inhibit the growth and multiplication of bacteria without directly killing them.[1][2] Their efficacy stems from their structural similarity to para-aminobenzoic acid (PABA), a crucial substrate in the bacterial synthesis of folic acid (Vitamin B9).[3]

Bacteria, unlike humans, cannot utilize pre-formed folic acid from their environment and must synthesize it de novo.[3][4] Folic acid is an essential precursor for the synthesis of nucleotides (purines and thymidine) and certain amino acids, which are vital for DNA replication, RNA synthesis, and protein production.[2][3][5]

The primary target of sulfonamides is dihydropteroate (B1496061) synthase (DHPS) , an enzyme that catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP) to form 7,8-dihydropteroate.[6][7][8] By acting as competitive inhibitors, sulfonamides bind to the active site of DHPS, preventing PABA from binding and thereby halting the folic acid synthesis pathway.[1][2][3] This depletion of essential downstream metabolites ultimately arrests bacterial growth.[9][10]

Synergism with Trimethoprim

To enhance antibacterial efficacy and produce a bactericidal (cell-killing) effect, sulfonamides are frequently co-administered with trimethoprim.[9][11] Trimethoprim targets a subsequent enzyme in the same pathway, dihydrofolate reductase (DHFR) , which reduces dihydrofolate (DHF) to tetrahydrofolate (THF).[5][12]

This sequential blockade of two critical steps in the folate pathway results in a potent synergistic effect, making the combination more effective than either drug alone.[11][13][14] This strategy is employed in the widely used combination drug, trimethoprim-sulfamethoxazole (TMP-SMX).[13]

Mechanisms of Bacterial Resistance

The clinical utility of sulfonamides has been significantly limited by the widespread development of bacterial resistance.[6][15] Resistance primarily arises through two main genetic mechanisms:

-

Chromosomal Mutations: Spontaneous mutations in the bacterial folP gene, which encodes the DHPS enzyme, can lead to amino acid substitutions in the active site.[6] These alterations reduce the binding affinity of sulfonamides for the enzyme while largely preserving the enzyme's affinity for its natural substrate, PABA.[4][15]

-

Horizontal Gene Transfer: Bacteria can acquire mobile genetic elements, such as plasmids, that carry sulfonamide resistance genes (sul1, sul2, sul3, etc.).[6][12] These genes encode for alternative, drug-resistant variants of the DHPS enzyme that are highly insensitive to sulfonamide inhibition but function effectively in folate synthesis.[4][16] This is the most common mechanism of clinical resistance, particularly in Gram-negative bacteria.[4][15]

Quantitative Data: Enzyme Inhibition

The inhibitory potency of sulfonamides can be quantified by determining their inhibition constants (Kᵢ) or the concentration required for 50% inhibition (IC₅₀) against the DHPS enzyme. These values vary depending on the specific drug and the bacterial source of the enzyme.

| Sulfonamide / Sulfone | Organism | Constant | Value (µM) | Citation |

| Sulfadiazine | Escherichia coli | Kᵢ | 2.5 | [17] |

| 4,4′-Diaminodiphenylsulfone (DDS) | Escherichia coli | Kᵢ | 5.9 | [17] |

| 4,4′-Diaminodiphenylsulfone (DDS) | Escherichia coli | IC₅₀ | 20 | [17] |

| 4-amino-4′-acetamidodiphenylsulfone | Escherichia coli | IC₅₀ | 52 | [17] |

| 4-amino-4′-formamidodiphenylsulfone | Escherichia coli | IC₅₀ | 58 | [17] |

| Various Sulfa Drugs | Plasmodium falciparum | Kᵢ | 6 - 500 | [18] |

Experimental Protocols

This protocol describes a continuous spectrophotometric assay to measure DHPS activity and its inhibition. The assay couples the production of dihydropteroate to its reduction by a second enzyme, DHFR, which oxidizes NADPH. The decrease in NADPH absorbance is monitored over time.[19][20]

Materials:

-

Purified DHPS and DHFR enzymes

-

Assay Buffer: 100 mM Tris-HCl, 5 mM MgCl₂, pH 8.0

-

Substrates: p-aminobenzoic acid (PABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP)

-

Cofactor: NADPH

-

Sulfonamide inhibitor stock solution (in DMSO)

-

96-well UV-transparent microplate

-

UV-Vis microplate reader with temperature control (340 nm)

Procedure:

-

Reagent Preparation:

-

Prepare an Enzyme Mix containing DHPS (e.g., 10-50 nM) and an excess of DHFR (e.g., 1-2 Units/mL) in Assay Buffer.

-

Prepare serial dilutions of the sulfonamide inhibitor in DMSO.

-

-

Assay Setup (96-well plate):

-

Add 2 µL of the sulfonamide dilutions to the appropriate wells. Add 2 µL of DMSO to control wells (0% inhibition).

-

Add 168 µL of the Enzyme Mix to all wells.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Prepare a pre-warmed Substrate/Cofactor Mix containing PABA (e.g., 10-50 µM), DHPP (e.g., 10-50 µM), and NADPH (e.g., 150-200 µM).

-

Initiate the reaction by adding 30 µL of the Substrate/Cofactor Mix to all wells for a final volume of 200 µL.

-

-

Data Acquisition:

-

Immediately place the plate in the microplate reader (pre-set to 37°C).

-

Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve for each well.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value.

-

This protocol outlines the broth microdilution method for determining the MIC of a sulfonamide against a specific bacterial strain, adhering to general principles from the Clinical and Laboratory Standards Institute (CLSI).[21][22]

Materials:

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

Sulfonamide stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation:

-

Culture bacteria in MHB to the early-to-mid logarithmic phase.

-

Adjust the culture turbidity to match a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).

-

Dilute this standardized suspension 1:100 in fresh MHB to achieve a final inoculum density of approx. 1-2 x 10⁶ CFU/mL. This will result in a final concentration of ~5 x 10⁵ CFU/mL in the wells.[22][23]

-

-

Drug Dilution (96-well plate):

-

Add 100 µL of MHB to wells 2 through 12 of a single row.

-

Add 200 µL of the sulfonamide stock solution (at 2x the highest desired concentration) to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 serves as the positive growth control (no drug). Well 12 serves as the negative/sterility control (no drug, no bacteria).

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the final volume in each well to 200 µL and halves the drug concentrations to the desired final test range.

-

Do not add inoculum to well 12.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 16-24 hours.[22]

-

-

Result Determination:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the sulfonamide at which there is no visible bacterial growth (i.e., the first clear well).[22]

-

References

- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 2. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]

- 3. nbinno.com [nbinno.com]

- 4. Sulfonamide resistance: mechanisms and trends - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antibacterial Antifolates: From Development through Resistance to the Next Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfonamides Resistance Genes | Rupa Health [rupahealth.com]

- 7. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery | MDPI [mdpi.com]

- 8. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. study.com [study.com]

- 10. study.com [study.com]

- 11. m.youtube.com [m.youtube.com]

- 12. microbenotes.com [microbenotes.com]

- 13. Sulfonamides and Trimethoprim | Oncohema Key [oncohemakey.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Sulfonamide resistance: mechanisms and trends. | Semantic Scholar [semanticscholar.org]

- 16. biorxiv.org [biorxiv.org]

- 17. Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of Plasmodium falciparum dihydropteroate synthetase and growth in vitro by sulfa drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 23. microbe-investigations.com [microbe-investigations.com]

The Sulfamide Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The sulfamide functional group, SO₂(NH₂)₂, and its derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry. Possessing a wide spectrum of biological activities, these compounds have been successfully developed into antibacterial, anticancer, antiviral, and enzyme-inhibiting drugs. This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of sulfamides, providing a comprehensive overview of how modifications to their chemical structure influence their therapeutic effects. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel this compound-based therapeutic agents.

Core Principles of this compound Structure-Activity Relationship

The biological activity of this compound derivatives is intricately linked to their three-dimensional structure and the nature of the substituents attached to the this compound nitrogen atoms and any associated aromatic or heterocyclic rings. Key SAR principles have been established across various therapeutic areas, providing a rational basis for the design of new and more potent drug candidates.

Antibacterial Activity

The antibacterial action of sulfonamides primarily stems from their ability to act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[1] Mammalian cells are unaffected as they source folic acid from their diet.[1] The fundamental SAR for antibacterial sulfonamides revolves around the p-aminobenzenesulfonamide core.

Key Structural Features for Antibacterial Activity:

-

The para-Amino Group: A free or potentially free aromatic amino group at the N4 position is essential for activity. This group mimics the natural substrate of DHPS, p-aminobenzoic acid (PABA). Acylation of this amino group can lead to prodrugs that are metabolized in vivo to the active form.

-

The Sulfonamide Group: The sulfonamide moiety (-SO₂NHR) is critical for binding to the enzyme. The acidity of the sulfonamide proton plays a significant role in its inhibitory activity.

-

N1-Substituents: The nature of the substituent on the N1 nitrogen of the sulfonamide group profoundly influences the pharmacokinetic and pharmacodynamic properties of the drug. Introduction of heterocyclic rings at this position has led to the development of highly potent and clinically successful antibiotics.

Quantitative Structure-Activity Relationship (QSAR) Data for Antibacterial Sulfamides

The antibacterial efficacy of this compound derivatives is typically quantified by their Minimum Inhibitory Concentration (MIC), with lower values indicating greater potency.

| Compound | N1-Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |

| Sulfanilamide | -H | >1000 | >1000 | [1] |

| Sulfathiazole | Thiazole | 64 - 256 | 64 - 512 | [2] |

| Sulfamethoxazole | 5-Methyl-3-isoxazole | 8 - 32 | 4 - 16 | [1] |

| Sulfadiazine | Pyrimidine | 32 | 128 | [1] |

| Quinoline-Sulfonamide Hybrid (QS-3) | Substituted Quinoline | 64 (MRSA) | 64 | [1] |

Anticancer Activity

Sulfamides exhibit a diverse range of anticancer activities, targeting various hallmarks of cancer. Their mechanisms of action include enzyme inhibition (e.g., carbonic anhydrases, kinases), disruption of microtubule polymerization, and induction of apoptosis.

1.2.1. Carbonic Anhydrase Inhibition

Certain carbonic anhydrase (CA) isoforms, particularly CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[3] Sulfonamides are potent inhibitors of these enzymes.

Key Structural Features for CA IX Inhibition:

-

Primary Sulfonamide Group (-SO₂NH₂): This group is essential for coordinating with the zinc ion in the active site of the enzyme.

-

Aromatic/Heterocyclic Scaffold: The nature of the ring system and its substituents dictates the affinity and selectivity for different CA isoforms. Ureido-substituted benzenesulfonamides have shown high selectivity for CA IX.[3]

Quantitative Structure-Activity Relationship (QSAR) Data for Sulfonamide Carbonic Anhydrase Inhibitors

The inhibitory potency is typically expressed as the inhibition constant (Ki), with lower values indicating stronger inhibition.

| Compound | R Group | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | Reference |

| Acetazolamide | - | 250 | 12 | 25 | [4] |

| Ureido-sulfonamide (U-F) | 4-Fluorophenylureido | 960 | 960 | 45 | [3] |

| Ureido-sulfonamide (U-NO₂) | 4-Nitrophenylureido | 15 | 15 | 1 | [3] |

| Coumarin-Sulfonamide (18f) | Substituted Coumarin | 955 | 515 | 21 | [5] |

1.2.2. Kinase Inhibition and Apoptosis Induction

Sulfonamides have been developed as inhibitors of key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt pathway.[6] They can also induce apoptosis by interacting with proteins from the Bcl-2 family.

Signaling Pathway Diagrams

References

- 1. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of New Sulfonamide Carbonic Anhydrase IX Inhibitors Incorporating Nitrogenous Bases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. researchgate.net [researchgate.net]

The In Vivo Pharmacological Activities of Sulfonamides: An In-depth Technical Guide

Introduction: Sulfonamides, a class of synthetic compounds characterized by the presence of a sulfanilamide (B372717) functional group, represent a cornerstone in the history of pharmacology. Since their discovery as the first broadly effective systemic antibacterial agents, their therapeutic applications have expanded significantly. This technical guide provides a comprehensive overview of the principal in vivo pharmacological activities of sulfonamides, tailored for researchers, scientists, and drug development professionals. The guide delves into their antibacterial, anticancer, anti-inflammatory, antiviral, and diuretic properties, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Antibacterial Activity

The quintessential pharmacological role of sulfonamides lies in their antibacterial action. They are bacteriostatic agents that interfere with the bacterial synthesis of folic acid, an essential nutrient for DNA and RNA synthesis.[1][2]

Quantitative Data

The in vivo efficacy of sulfonamides, often in combination with trimethoprim (B1683648) (a dihydrofolate reductase inhibitor that blocks a subsequent step in the same pathway), has been demonstrated in various infection models.

| Compound | Model | Dose | Efficacy | Reference |

| Sulfamethoxazole (SMX) | Murine Toxoplasmosis (acute model) | 300 mg/kg/day | 47% protection | [3] |

| SMX | Murine Toxoplasmosis (acute model) | 400 mg/kg/day | 83% protection | [3] |

| Trimethoprim (TMP) + SMX | Murine Toxoplasmosis (acute model) | 60 mg/kg/day TMP + 300 mg/kg/day SMX | 100% protection, 4/4 "cured" | [4] |

| TMP + SMX | Murine Toxoplasmosis (chronic model) | 60 mg/kg/day TMP + 300 mg/kg/day SMX | Protection and apparent eradication | [4] |

| TMP + SMX | Murine Urinary Tract Infection (UPEC) | 10-day treatment | Reduced urinary recurrences and eradicated fecal colonization | [5] |

Experimental Protocol: Murine Model of Systemic Infection

A commonly employed method to evaluate the in vivo antibacterial efficacy of sulfonamides is the murine systemic infection model.

-

Animal Model: Male or female BALB/c mice, 6-8 weeks old.

-

Infection: Mice are infected intraperitoneally with a lethal dose of a pathogenic bacterial strain (e.g., Staphylococcus aureus, Escherichia coli). The bacterial inoculum is prepared from a logarithmic phase culture and diluted in sterile saline to the desired concentration (e.g., 1 x 107 CFU/mouse).

-

Compound Administration: The test sulfonamide (e.g., sulfamethoxazole), often in combination with trimethoprim, is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally or intraperitoneally at various doses. Treatment is typically initiated 1-2 hours post-infection and may be continued for a specified period (e.g., once or twice daily for 7 days).

-

Efficacy Evaluation: The primary endpoint is the survival of the mice over a period of 7-14 days. The 50% effective dose (ED50), the dose that protects 50% of the animals from death, can be calculated. In some studies, bacterial load in organs such as the spleen or kidneys is determined at specific time points by homogenizing the tissue and performing colony counts.[6][7]

Signaling Pathway

The antibacterial action of sulfonamides targets the folic acid synthesis pathway in bacteria.

Caption: Sulfonamide Inhibition of Bacterial Folic Acid Synthesis.

Anticancer Activity

Several sulfonamide derivatives have demonstrated significant antitumor activity in vivo, operating through various mechanisms, including cell cycle arrest and induction of apoptosis.[8] Indisulam (B1684377) is a notable example currently in clinical development.

Quantitative Data

The in vivo anticancer efficacy of indisulam has been evaluated in xenograft models of various cancers.

| Compound | Model | Dose | Efficacy | Reference |

| Indisulam | T-cell Acute Lymphoblastic Leukemia (T-ALL) Xenograft | 12.5 mg/kg, i.p. | Significant tumor remission | [9] |

| Indisulam | Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft | - | Reduction in tumor volume | [9] |

| Indisulam | Multiple Myeloma Xenograft | - | Inhibition of tumor growth | [9] |

| Indisulam | Cervical Cancer Xenograft | - | Tumor growth inhibition | [9] |

| Indisulam | Non-Small Cell Lung Cancer (Phase II) | 700 mg/m² (single dose) or 130 mg/m² (daily for 5 days) | Minor responses, reduction in cycling cells, increase in apoptosis | [10][11] |

Experimental Protocol: Xenograft Tumor Model

The antitumor activity of sulfonamides is often assessed using xenograft models.

-

Cell Lines and Animal Model: Human cancer cell lines (e.g., T-ALL, HNSCC) are cultured and harvested. Immunocompromised mice (e.g., NOD/SCID) are used as hosts.

-

Tumor Implantation: A specific number of cancer cells (e.g., 1 x 106) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously or orthotopically into the mice.

-

Compound Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups. Indisulam is typically administered intraperitoneally at a specified dose and schedule (e.g., 12.5 mg/kg, 5 days on, 2 days off).[9]

-

Efficacy Evaluation: Tumor volume is measured regularly (e.g., twice weekly) using calipers. At the end of the study, tumors may be excised and weighed. Immunohistochemical analysis can be performed to assess biomarkers of drug activity (e.g., RBM39 levels, apoptosis markers).

Signaling Pathway

Indisulam acts as a "molecular glue" to induce the degradation of the RNA-binding protein RBM39, leading to aberrant splicing of pre-mRNA, cell cycle arrest, and apoptosis.[9][12]

Caption: Indisulam-mediated degradation of RBM39.

Anti-inflammatory Activity

Certain sulfonamides, most notably the selective cyclooxygenase-2 (COX-2) inhibitors like celecoxib (B62257), exhibit potent anti-inflammatory properties. They are widely used in the management of arthritis and other inflammatory conditions.

Quantitative Data

The anti-inflammatory effect of celecoxib is commonly quantified using the carrageenan-induced paw edema model in rats.

| Compound | Model | Dose (mg/kg, i.p.) | Paw Edema Inhibition (%) | Reference |

| Celecoxib | Carrageenan-induced paw edema (Rat) | 1 | Significant reduction | [13][14] |

| Celecoxib | Carrageenan-induced paw edema (Rat) | 10 | Significant reduction | [13][14] |

| Celecoxib | Carrageenan-induced paw edema (Rat) | 30 | Significant reduction | [13][14] |

| Celecoxib | Formalin-induced paw edema (Rat) | - | 50% Anti-Exudative Activity | [15] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard and reproducible model for evaluating acute inflammation.

-

Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).

-

Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in sterile saline is administered into the right hind paw of the rats.

-

Compound Administration: Celecoxib, dissolved in a suitable vehicle (e.g., 10% DMSO in normal saline), is administered intraperitoneally at various doses (e.g., 1, 10, 30 mg/kg) 30-60 minutes before the carrageenan injection.[13]

-

Measurement of Paw Edema: The volume of the paw is measured at different time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The percentage of inhibition of edema is calculated for each group relative to the vehicle-treated control group.

Signaling Pathway

Celecoxib selectively inhibits the COX-2 enzyme, thereby blocking the production of pro-inflammatory prostaglandins.

Caption: Selective COX-2 Inhibition by Celecoxib.

Antiviral Activity

Sulfonamide-based compounds have also been developed as antiviral agents, with a notable application in the treatment of Human Immunodeficiency Virus (HIV) infection. Amprenavir (B1666020) is an example of an HIV-1 protease inhibitor.

Quantitative Data

The in vivo efficacy of amprenavir, often in combination with other antiretroviral agents, has been demonstrated in clinical trials with HIV-infected patients.

| Compound | Patient Population | Regimen | Efficacy | Reference |

| Amprenavir | HIV-infected, treatment-naive or -experienced | Monotherapy or combination therapy | Increased CD4+ cell count, decreased viral load | [8][16] |

| Amprenavir + Ritonavir | Protease inhibitor-experienced HIV-infected adults | 600 mg APV bid + 100 mg RTV bid | Non-inferior antiviral response to standard of care | [17] |

Experimental Protocol: Clinical Trial in HIV-Infected Patients

The in vivo antiviral activity of sulfonamides like amprenavir is evaluated in human clinical trials.

-

Study Design: Randomized, controlled clinical trials are conducted in HIV-infected individuals.

-

Patient Population: Participants may be treatment-naive or have prior experience with other antiretroviral therapies.

-

Treatment Regimen: Patients are assigned to receive a specific regimen, which may include amprenavir as a monotherapy or in combination with other antiretroviral drugs, such as nucleoside reverse transcriptase inhibitors (NRTIs) or a pharmacokinetic booster like ritonavir.

-

Efficacy Assessment: The primary endpoints are the change from baseline in plasma HIV-1 RNA levels (viral load) and the change from baseline in CD4+ T-cell counts. These parameters are monitored at regular intervals throughout the study (e.g., at weeks 12, 24, and 48).[8] Safety and tolerability are also assessed.

Signaling Pathway

Amprenavir inhibits the HIV-1 protease, an enzyme essential for the maturation of new, infectious virus particles.

Caption: HIV-1 Protease Inhibition by Amprenavir.

Diuretic Activity

A distinct class of sulfonamides functions as diuretics by inhibiting the enzyme carbonic anhydrase in the kidneys. Acetazolamide (B1664987) is a prototypical example.

Quantitative Data

The diuretic and natriuretic effects of acetazolamide have been quantified in both animal models and human studies.

| Compound | Model | Dose | Effect on Urine Volume | Effect on Urinary Na+ Excretion | Effect on Urinary K+ Excretion | Reference |

| Acetazolamide | Rat | 5 mg/kg, i.p. | 119.4 ± 24.5% increase over control | - | - | [18] |

| Acetazolamide | Human | 250 mg (3 doses) | Significant increase | No significant change vs. placebo | Elevated | [19][20] |

| Acetazolamide | Human | 500 mg, i.v. | Increased urine flow | Similar to furosemide | Elevated | [21][22] |

Experimental Protocol: Diuretic Activity in Rats

The diuretic effect of sulfonamides can be evaluated in a rat model.

-

Animal Model: Male Sprague-Dawley or Wistar rats (200-250 g), fasted overnight with free access to water.

-

Compound Administration: Rats are divided into groups and administered the test compound (e.g., acetazolamide, 50 mg/kg), a standard diuretic (e.g., furosemide, 20 mg/kg), or the vehicle orally or intraperitoneally. A saline load (e.g., 25 mL/kg of 0.9% NaCl) is given to all animals to ensure adequate hydration.

-

Urine Collection: The animals are placed in individual metabolic cages, and urine is collected over a period of 5 to 24 hours.

-

Data Analysis: The total urine volume is measured. The urine is also analyzed for electrolyte concentrations (Na⁺, K⁺, Cl⁻) using a flame photometer or ion-selective electrodes. The diuretic activity and natriuretic/kaliuretic effects are calculated and compared between the different treatment groups.[23]

Signaling Pathway

Acetazolamide inhibits carbonic anhydrase in the proximal convoluted tubule of the kidney, leading to increased excretion of bicarbonate, sodium, and water.

Caption: Mechanism of Diuretic Action of Acetazolamide.

References

- 1. benchchem.com [benchchem.com]

- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 8. clinicaltrials.gov [clinicaltrials.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. orbi.uliege.be [orbi.uliege.be]

- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. inter.knmu.edu.ua [inter.knmu.edu.ua]

- 16. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 17. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 18. ijpp.com [ijpp.com]

- 19. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

The Pivotal Role of the Sulfamide Functional Group in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfamide functional group, R¹R²NSO₂NR³R⁴, and its closely related sulfonamide counterpart, RSO₂NR¹R², are cornerstones of modern medicinal chemistry. Possessing a unique combination of physicochemical properties, including the ability to form multiple hydrogen bonds, metabolic stability, and value as a bioisosteric replacement for other functional groups, sulfamides are integral components in a wide array of therapeutic agents. This in-depth technical guide explores the multifaceted role of the this compound functional group in drug design and development. It covers the synthesis, physicochemical properties, and diverse pharmacological applications of this compound-containing drugs, including their roles as antibacterial, anticancer, antiviral, and diuretic agents. This guide provides detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and utilizes visualizations to elucidate key signaling pathways and experimental workflows, offering a comprehensive resource for professionals in the field.

Introduction: The this compound Moiety - A Versatile Scaffold in Drug Discovery

The this compound functional group is characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms. This arrangement imparts a tetrahedral geometry and a high degree of polarity, allowing for significant interaction with biological targets through hydrogen bonding.[1] Historically, the related sulfonamide group gained prominence with the discovery of the antibacterial properties of prontosil (B91393) in the 1930s.[2][3] Since then, the therapeutic applications of molecules containing these sulfur-nitrogen linkages have expanded dramatically.

In contemporary drug design, the this compound moiety is often employed as a bioisostere for the carboxylic acid or amide functional groups. This substitution can enhance a molecule's metabolic stability, improve its pharmacokinetic profile, and modulate its binding affinity to target proteins.[2] The diverse range of FDA-approved drugs containing a this compound or sulfonamide group underscores the importance of this functional unit in addressing a multitude of diseases.[4][5]

Physicochemical Properties and Synthetic Strategies

The physicochemical properties of the this compound group, such as its pKa, lipophilicity, and hydrogen bonding capacity, can be finely tuned through substitution on the nitrogen atoms. This chemical tractability allows medicinal chemists to optimize the drug-like properties of a lead compound.

Synthesis of Sulfamides

The synthesis of sulfamides can be achieved through several routes. A common and versatile method involves the reaction of a sulfamoyl chloride with a primary or secondary amine. This two-step process, which includes the initial formation of the sulfamoyl chloride from a secondary amine and sulfuryl chloride, allows for the controlled introduction of different substituents.

Diverse Therapeutic Applications of this compound-Containing Drugs

The unique properties of the this compound functional group have been exploited to develop a wide range of therapeutic agents targeting various diseases.

Carbonic Anhydrase Inhibitors

Sulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes involved in numerous physiological processes.[6] Inhibition of CAs is a therapeutic strategy for conditions such as glaucoma, epilepsy, and altitude sickness.[1] The primary sulfonamide group (-SO₂NH₂) is a key pharmacophore that coordinates to the zinc ion in the active site of the enzyme.

Table 1: Inhibition Constants (Kᵢ) of Sulfonamide-Based Carbonic Anhydrase Inhibitors

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference(s) |

| Acetazolamide | 250 | 12 | 25 | 5.7 | [1] |

| Pyridine-3-sulfonamide Derivative | >10000 | 271 | 137 | 91 | [1] |

| Biphenyl-substituted sulfonamide | 240 - 2185 | 19 - 83 | 25 - 882 | 8.8 - 175 | [7] |

| Benzylphenyl-substituted sulfonamide | 0.75 - 1972 | 0.09 - 56 | 27.8 - 2099 | 9.43 - 509 | [7] |

Anticancer Agents

The this compound and sulfonamide moieties are present in a number of anticancer drugs that target various signaling pathways involved in tumor growth and proliferation. One important target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Table 2: IC₅₀ Values of Sulfonamide-Based Anticancer Agents

| Compound Class | Target Cancer Cell Line | IC₅₀ (µM) | Reference(s) |

| Sulfonamide-linked Schiff Bases | MCF-7 (Breast) | 0.09 - 1.11 | [8] |

| Naphthalene-sulfonamide derivatives | A549 (Lung) | 0.51 ± 0.03 | [9] |

| Naphthalene-sulfonamide derivatives | MCF-7 (Breast) | 0.33 ± 0.01 | [9] |

Diuretics

Loop and thiazide diuretics are classes of drugs that promote the excretion of water and electrolytes by the kidneys. Many of these drugs contain a sulfonamide group, which is crucial for their mechanism of action. They primarily target the Solute Carrier Family 12 (SLC12A) of cation-chloride cotransporters in the renal tubules.

Antibacterial Agents: The Classic Application

The original therapeutic success of sulfonamides was in the field of antibacterial chemotherapy. These drugs act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[2] Humans are unaffected by this mechanism as they obtain folic acid from their diet.

A notable example of a true this compound with antibacterial activity is the carbapenem (B1253116) antibiotic Doripenem . It contains a mono-substituted this compound and exhibits a broad spectrum of activity by inhibiting bacterial cell wall synthesis.

Experimental Protocols and Methodologies

General Synthesis of Unsymmetrical Sulfamides

This protocol outlines a two-stage process for the synthesis of unsymmetrical sulfamides from a secondary amine.

Stage 1: Synthesis of N,N-disubstituted Sulfamoyl Chloride

-

Dissolve the secondary amine (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (B128534) (1.1 eq) or pyridine (B92270) (1.1 eq) to the cooled solution.

-

Slowly add a solution of sulfuryl chloride (1.05 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

Stage 2: Synthesis of the Unsymmetrical this compound

-

In a separate flask, dissolve the primary or secondary amine (1.0 eq) in an anhydrous solvent such as DCM, tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) under an inert atmosphere.

-

Add triethylamine (1.5 eq) or pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of the N,N-disubstituted sulfamoyl chloride (1.1 eq) from Stage 1 in the same anhydrous solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench the reaction with water.

-

Extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound, which can be further purified by chromatography if necessary.

Caption: Workflow for the two-stage synthesis of unsymmetrical sulfamides.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)

This protocol describes the gold-standard method for determining the kinetic parameters of carbonic anhydrase inhibitors.

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 20 mM HEPES, pH 7.4, with 20 mM Na₂SO₄ for constant ionic strength).

-

Prepare a stock solution of the purified human carbonic anhydrase (hCA) isoform in the assay buffer.

-

Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare a solution of a pH indicator (e.g., 0.2 mM phenol (B47542) red).

-

Prepare a CO₂-saturated water solution.

-

-

Instrument Setup:

-

Equilibrate a stopped-flow spectrophotometer to a constant temperature (e.g., 25°C).

-

Set the spectrophotometer to the wavelength of maximum absorbance for the chosen pH indicator (e.g., 557 nm for phenol red).

-

-

Assay Procedure:

-

Load one syringe of the stopped-flow instrument with the hCA solution (containing the pH indicator) with or without the test inhibitor at various concentrations.

-

Load the second syringe with the CO₂-saturated water.

-

Rapidly mix the contents of the two syringes.

-

Monitor the change in absorbance over time as the pH decreases due to the enzymatic hydration of CO₂.

-

-

Data Analysis:

-

Determine the initial rate of the reaction from the linear portion of the absorbance versus time curve.

-

Calculate the percent inhibition for each inhibitor concentration.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Calculate the inhibition constant (Kᵢ) from the IC₅₀ value using the Cheng-Prusoff equation.[1]

-

Caption: Generalized workflow for determining inhibitor Ki values.

Signaling Pathways Modulated by this compound-Containing Drugs

VEGFR-2 Signaling Pathway in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels. Dysregulation of VEGFR-2 signaling is a hallmark of many cancers. Several sulfonamide-containing drugs act as inhibitors of VEGFR-2.

Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues. This initiates a cascade of downstream signaling events, including the activation of the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[10][11][12][13][14]

Caption: Simplified VEGFR-2 signaling pathway and its inhibition.

Mechanism of Action of Sulfonamide Diuretics

Sulfonamide diuretics, such as furosemide (B1674285) and hydrochlorothiazide, exert their effects by inhibiting specific ion cotransporters in the nephron of the kidney. Loop diuretics primarily inhibit the Na⁺-K⁺-2Cl⁻ cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, while thiazide diuretics inhibit the Na⁺-Cl⁻ cotransporter (NCC) in the distal convoluted tubule.[15][16][17] Inhibition of these transporters leads to a decrease in the reabsorption of sodium and chloride ions, resulting in increased water excretion (diuresis).

Caption: Mechanism of action of sulfonamide diuretics.

Pharmacokinetic Profile of this compound-Containing Drugs

The pharmacokinetic properties of this compound and sulfonamide drugs, including their absorption, distribution, metabolism, and excretion (ADME), vary widely depending on their specific chemical structures.[18][19][20][21] Generally, they are well-absorbed orally and are distributed throughout the body. Metabolism primarily occurs in the liver, often through acetylation, and excretion is mainly via the kidneys.[18]

Table 3: Selected Pharmacokinetic Parameters of Sulfonamide Drugs

| Drug | Half-life (t₁/₂) (hours) | Volume of Distribution (Vd) (L/kg) | Protein Binding (%) | Primary Excretion Route | Reference(s) |

| Sulfadiazine (in humans) | 10 - 24 | - | 20 - 50 | Renal | [21] |

| Sulfamethoxazole | ~10 | 0.28 | ~70 | Renal | [19] |

| Trimethoprim | ~9 | 1.8 | ~44 | Renal | [19] |

| Tolbutamide | 4.5 - 6.5 | 0.12 | 95 - 97 | Renal (as metabolites) | [20] |